

DSPE-PEG46-N3: A Technical Guide for Advanced Drug Delivery and Bioconjugation

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Compound of Interest		
Compound Name:	DSPE-PEG46-N3	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-46] (**DSPE-PEG46-N3**), a heterobifunctional lipid-polymer conjugate critical for the development of advanced nanomedicines. Its unique structure, combining a lipid anchor with a flexible polyethylene glycol (PEG) spacer and a reactive azide terminus, makes it an invaluable tool for creating long-circulating, targeted drug delivery systems.

Core Concepts: Structure and Function

DSPE-PEG46-N3 is an amphiphilic molecule composed of three key functional domains:

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon
 phospholipid that serves as a hydrophobic anchor. This lipid tail readily intercalates into the
 lipid bilayer of nanoparticles, such as liposomes or lipid nanoparticles (LNPs), ensuring
 stable incorporation of the conjugate into the carrier.
- PEG46 (Polyethylene Glycol, 46 units): A hydrophilic polymer chain consisting of 46
 repeating ethylene glycol units. The PEG chain forms a hydrated steric barrier on the surface
 of the nanoparticle. This "stealth" characteristic reduces opsonization (the process of
 marking pathogens for phagocytosis) and subsequent clearance by the mononuclear
 phagocyte system (MPS), thereby significantly prolonging circulation time in the
 bloodstream.



• N3 (Azide Group): A terminal azide (-N₃) functional group. This group is a versatile chemical handle for covalent modification via "click chemistry," one of the most efficient and bioorthogonal conjugation reactions. It allows for the specific attachment of targeting ligands, imaging agents, or therapeutic molecules to the nanoparticle surface.[1][2]

The combination of these domains allows for the construction of sophisticated drug delivery vehicles that can circulate for extended periods and be decorated with molecules to actively target specific cells or tissues.[3][4]

Physicochemical Properties

The physical and chemical properties of **DSPE-PEG46-N3** are summarized in the table below. These properties are crucial for formulation development, storage, and application.

Property	Value	Source/Method
Appearance	White to off-white solid powder or chunk.	
Molecular Weight (Avg.)	~2782.3 g/mol	Calculation*
Purity	Typically ≥95%	[5]
Solubility	Soluble in organic solvents such as DMSO, chloroform, dichloromethane, acetone, and DMF.	
Storage Conditions	Long-term: -20°C; Short-term: 0 – 4°C. Store in a dry, dark place.	
Shipping Conditions	Shipped at ambient temperature.	

^{*}Calculated based on the molecular weights of DSPE (~749.0 g/mol) and a PEG chain with 46 repeating units (~2026.3 g/mol), accounting for linkages and the terminal azide group.

Key Applications in Research and Development



DSPE-PEG46-N3 is a cornerstone of modern nanomedicine formulation, enabling a wide range of applications:

- Targeted Drug Delivery: The azide terminus facilitates the conjugation of targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules.[1][6] These ligands can direct the drug-loaded nanoparticle to specific receptors overexpressed on diseased cells (e.g., cancer cells), enhancing therapeutic efficacy while minimizing off-target side effects.
- "Stealth" Liposome and Nanoparticle Formulation: Incorporation of DSPE-PEG into lipid-based carriers is a well-established method to improve their stability and pharmacokinetic profile.[3][7] The PEGylation significantly extends blood circulation time, which is critical for passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.
- Bioconjugation and Surface Functionalization: The azide group is central to its utility, enabling highly efficient and specific covalent attachment of molecules via click chemistry.[8]
 [9] This reaction is bioorthogonal, meaning it can be performed in complex biological media without interfering with native biochemical processes.[1]
- Molecular Imaging: Imaging agents or contrast agents can be conjugated to the nanoparticle surface, allowing for non-invasive tracking of the drug carrier's biodistribution and accumulation at the target site.[2]

Experimental Protocols

The following sections provide detailed, representative methodologies for the use of **DSPE-PEG46-N3** in creating functionalized liposomes.

Protocol 1: Formulation of Azide-Functionalized Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG46-N3.

Materials:

• Primary phospholipid (e.g., DSPC or HSPC)



- Cholesterol
- DSPE-PEG46-N3
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
- Mini-extruder apparatus
- Polycarbonate membranes (e.g., 100 nm pore size)
- Round-bottom flask
- Rotary evaporator
- · Water bath sonicator

Methodology:

- Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and **DSPE-PEG46-N3** in the organic solvent. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-N3), but this can be optimized.
- Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., 60-65°C for DSPC). A thin, uniform lipid film should form on the inner wall of the flask.
- Drying: Continue to dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.
- Hydration: Hydrate the lipid film by adding the aqueous hydration buffer (pre-heated to the same temperature as evaporation). Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.
- Size Reduction (Extrusion):



- Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
- Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder a sufficient number of times (typically 11-21 passes) to form SUVs with a uniform size distribution.
- Characterization and Storage: Analyze the resulting liposome suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Store the azide-functionalized liposomes at 4°C.

Protocol 2: Ligand Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-functionalized ligand onto the surface of the pre-formed azide-liposomes.

Materials:

- Azide-functionalized liposomes (from Protocol 4.1)
- Alkyne-functionalized ligand (e.g., peptide, protein, or small molecule)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate (or another reducing agent)
- Copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize Cu(I)
- Reaction buffer (e.g., PBS pH 7.4)
- Purification system (e.g., size exclusion chromatography (SEC) or dialysis)

Methodology:

Reagent Preparation:



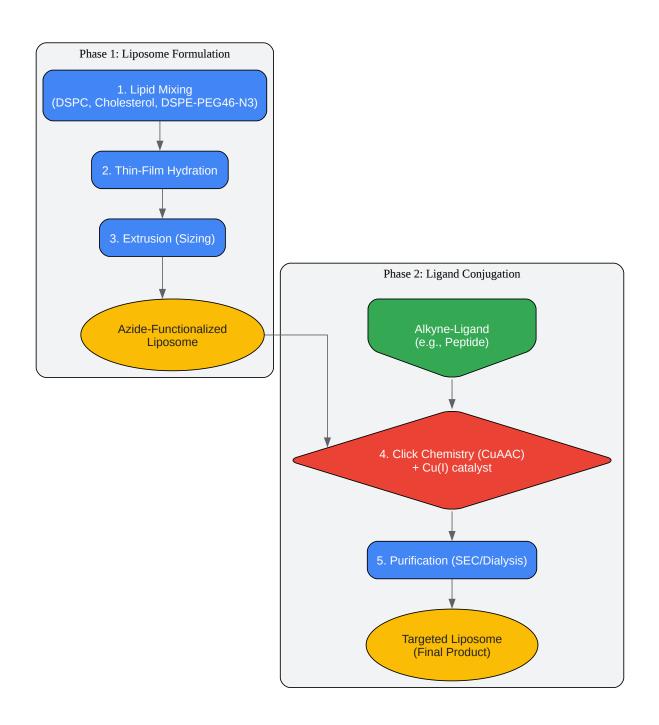
- Prepare a stock solution of the alkyne-functionalized ligand in a suitable solvent (e.g., water or DMSO).
- Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
- Reaction Setup:
 - In a reaction vessel, add the azide-functionalized liposomes.
 - Add the alkyne-functionalized ligand. The molar excess of the ligand relative to the DSPE-PEG46-N3 will depend on the desired conjugation efficiency and should be optimized.
 - Add the copper-chelating ligand.
 - Initiate the reaction by adding CuSO₄ followed immediately by sodium ascorbate. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
- Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle
 mixing. Reaction progress can be monitored by analytical techniques if a suitable assay is
 available.
- Purification: Remove the unreacted ligand, copper catalyst, and other reagents from the conjugated liposomes. This is typically achieved by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or extensive dialysis against the storage buffer.
- Final Characterization: Characterize the final ligand-conjugated liposomes for size, PDI, and zeta potential. Confirm successful conjugation using an appropriate analytical method (e.g., HPLC, SDS-PAGE for protein ligands, or a functional binding assay).

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language provide clear visual representations of complex processes.

Experimental Workflow for Targeted Liposome Development





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Caption: Workflow for creating targeted liposomes using **DSPE-PEG46-N3**.



Mechanism: Azide-Alkyne Cycloaddition on a Liposome Surface

Caption: Click chemistry conjugation on a DSPE-PEG46-N3 functionalized liposome.

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